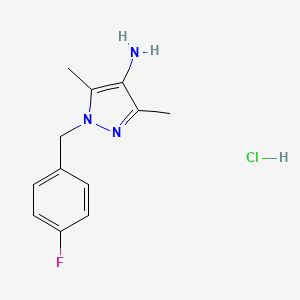

1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride

Descripción general

Descripción

1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with dimethyl and amine groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Métodos De Preparación

The synthesis of 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride, 3,5-dimethylpyrazole, and ammonia.

Reaction Conditions: The key steps include nucleophilic substitution, where 4-fluorobenzyl chloride reacts with 3,5-dimethylpyrazole in the presence of a base like sodium hydride or potassium carbonate

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Análisis De Reacciones Químicas

Amine Functional Group Reactivity

The primary amine at position 4 is the most reactive site, enabling diverse transformations:

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., 1,5-dibromopentane) to form secondary amines under basic conditions .

Example: -

Acylation : Forms amides via reaction with acid chlorides or anhydrides. For instance, coupling with chloroacetyl chloride yields acetamide derivatives .

Sulfonamide Formation

Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce sulfonamides, a key motif in bioactive molecules :

Reductive Amination

The amine undergoes reductive amination with aldehydes/ketones (e.g., benzaldehyde) in the presence of NaCNBH₃ to form secondary amines .

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole core influences electrophilic substitution patterns:

Electrophilic Aromatic Substitution

-

Halogenation : The electron-donating methyl groups direct electrophiles to the para position of the pyrazole ring, though steric hindrance may limit reactivity.

-

Nitration : Limited by the electron-withdrawing fluorine on the benzyl group, but possible under strong nitrating conditions.

Salt Formation and Complexation

The hydrochloride salt enhances solubility in polar solvents. The free base can form complexes with transition metals (e.g., Cu²⁺) via the amine and pyrazole nitrogen atoms, as seen in structurally similar copper complexes .

Knoevenagel Condensation

The amine can act as a nucleophile in condensations with carbonyl compounds (e.g., aldehydes), forming Schiff bases under mild acidic conditions .

Guanidine Formation

Reaction with 1H-pyrazol-1-carboxamidine converts the primary amine to a guanidine group, enhancing biological activity :

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Introduction to 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine Hydrochloride

This compound is a compound with significant potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems in ways that are being explored for therapeutic and diagnostic purposes. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Pharmaceutical Research

This compound has been investigated for its potential as a therapeutic agent. Some notable applications include:

- Anticancer Activity : Studies have indicated that compounds with similar pyrazole structures exhibit cytotoxic effects against various cancer cell lines. The fluorobenzyl group may enhance these effects through increased lipophilicity and improved cell membrane penetration.

- Anti-inflammatory Effects : Research suggests that pyrazole derivatives can modulate inflammatory pathways, potentially offering new avenues for treating chronic inflammatory diseases.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its ability to inhibit specific enzymes makes it a valuable tool in drug discovery processes.

Material Science

In material science, the unique properties of this compound are being explored for the development of new polymers and materials with enhanced thermal and mechanical properties.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Investigating anticancer and anti-inflammatory properties | Exhibits cytotoxicity against cancer cell lines; modulates inflammatory pathways |

| Biochemical Assays | Used to study enzyme interactions | Inhibits specific enzymes; aids in drug discovery |

| Material Science | Development of new polymers | Enhances thermal and mechanical properties |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of various pyrazole derivatives on breast cancer cells. The results indicated that this compound significantly reduced cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory properties of pyrazole derivatives. The findings revealed that treatment with the compound led to a decrease in pro-inflammatory cytokines in vitro, highlighting its potential for therapeutic use in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, depending on its specific interactions. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparación Con Compuestos Similares

1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride can be compared with other similar compounds:

Similar Compounds: Compounds such as 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazole and 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine.

Uniqueness: The presence of the fluorobenzyl group and the specific substitution pattern on the pyrazole ring confer unique chemical and biological properties to this compound. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Actividad Biológica

1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₄FN₃·HCl

- Molecular Weight : 219.26 g/mol

- CAS Number : 573307

Research indicates that compounds related to 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine exhibit various biological activities, particularly in cancer treatment. The following mechanisms have been identified:

- Antiproliferative Activity : Studies show that related compounds can inhibit cell proliferation in cancer cell lines such as MIA PaCa-2. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative effects and good metabolic stability .

- mTORC1 Inhibition : The compound has been shown to reduce mTORC1 activity, which plays a crucial role in cell growth and metabolism. This inhibition is linked to increased autophagy under nutrient-starved conditions, potentially making it effective against tumors that rely on autophagy for survival .

- Autophagy Modulation : The compound's ability to modulate autophagy suggests it could selectively target cancer cells while sparing normal cells. This selectivity arises from its differential effects on autophagic flux under various nutrient conditions .

Biological Activity Summary Table

Case Study 1: Anticancer Potential

A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides highlighted their potential as anticancer agents against pancreatic ductal adenocarcinoma (PDAC). The compounds were found to disrupt autophagic flux and inhibit mTORC1 activity under starvation conditions, suggesting a novel mechanism for targeting solid tumors that experience metabolic stress .

Case Study 2: Structure-Activity Relationship (SAR)

Further SAR studies have revealed that modifications in the pyrazole structure can significantly affect the biological activity of the compound. Specific substitutions have led to enhanced antiproliferative effects and improved metabolic stability, indicating the importance of chemical structure in drug design .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;/h3-6H,7,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUIYBONGYNCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.